molecular formula C11H13ClFN B14755241 (S)-2-(3-Chloro-4-fluorophenyl)piperidine

(S)-2-(3-Chloro-4-fluorophenyl)piperidine

Cat. No.: B14755241
M. Wt: 213.68 g/mol
InChI Key: SOFGALCEKRLRAC-NSHDSACASA-N
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Description

(S)-2-(3-Chloro-4-fluorophenyl)piperidine is a chiral compound characterized by the presence of a piperidine ring substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Chloro-4-fluorophenyl)piperidine typically involves the reaction of 3-chloro-4-fluoroaniline with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Chloro-4-fluorophenyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-2-(3-Chloro-4-fluorophenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-Chloro-4-fluorophenyl)piperidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroaniline: A precursor in the synthesis of (S)-2-(3-Chloro-4-fluorophenyl)piperidine.

    N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Another compound with a similar structural motif used in different research applications.

Uniqueness

This compound is unique due to its chiral nature and specific substitution pattern on the piperidine ring

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

(2S)-2-(3-chloro-4-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-9-7-8(4-5-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2/t11-/m0/s1

InChI Key

SOFGALCEKRLRAC-NSHDSACASA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC(=C(C=C2)F)Cl

Canonical SMILES

C1CCNC(C1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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